Androst-4-ene-3,17-diol

Übersicht

Beschreibung

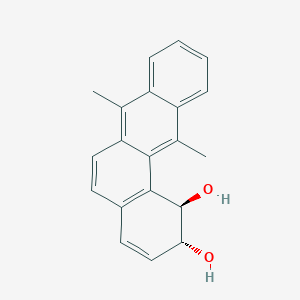

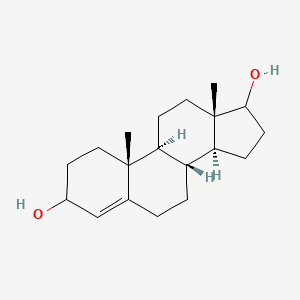

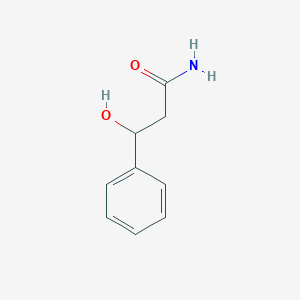

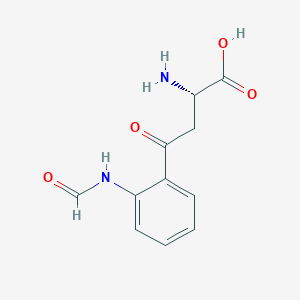

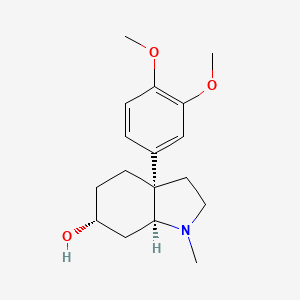

Androst-4-ene-3,17-diol, also known as 4-Androstenediol, is a steroid hormone produced in the adrenal glands and the gonads . It has a molecular formula of C19H30O2 . It serves as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Synthesis Analysis

Androst-4-ene-3,17-diol is synthesized from androst-4-ene-3,17-dione, a product of microbiological splitting of sitosterol . The synthesis involves the preparation of testosterone via the intermediate carbonitrile III, which includes dehydrocyanation and the simultaneous reduction of the 17-keto group formed by sodium borohydride, followed by acid hydrolysis .Molecular Structure Analysis

The molecular structure of Androst-4-ene-3,17-diol consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .Chemical Reactions Analysis

Androst-4-ene-3,17-diol is an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .Physical And Chemical Properties Analysis

Androst-4-ene-3,17-diol has a molecular formula of C19H30O2 . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .Wissenschaftliche Forschungsanwendungen

Detection in Doping Analysis Androst-4-ene-3,17-diol is detected in urine using gas chromatography-mass spectrometry (GC-MS) in doping analysis. It is identified as a metabolite of the anabolic steroid androst-4-ene-3,6,17-trione, which is an aromatase inhibitor and regarded as a doping agent. A sensitive GC-MS method has been developed for this purpose, with a detection time of up to 37 hours after administration (Van Thuyne et al., 2005).

Solid-State Photodimerization The compound undergoes dimerization in the solid state when exposed to UV radiation, as studied with steroids like androst-4-ene-3,17-dione. This process involves hydrogen transfer and connection between carbons in the steroid structure, demonstrating the compound's reactivity under specific conditions (DellaGreca et al., 2002).

Metabolic Transformation by Fungi The microbial transformation of androst-4-ene-3,17-diol by fungi like Beauveria bassiana has been studied, revealing the production of hydroxylated metabolites. This suggests potential applications in biocatalysis and organic synthesis, where fungi can modify steroid structures (Xiong et al., 2006).

Chloroiron(III)-Catalyzed Oxidation The oxidation of androst-4-ene-3,17-dione by cumene hydroperoxide, catalyzed by chloroiron(III) complexes, has been examined, showing the potential for selective aromatization of the steroid's A ring. This provides insights into chemical processes for modifying steroid structures (Vijayarahavan & Chauhan, 1990).

Comparative Placental Steroid Synthesis The compound's role in placental steroid synthesis across various mammalian species has been studied, showing its conversion from dehydroepiandrosterone in placental tissues. This highlights its importance in mammalian steroid metabolism (Bloch & Newman, 1966).

Microbial Biotransformation for Pharmaceutical Applications Fungal species like Fusarium solani have been used to transform androst-4-ene-3,17-dione into products like testolactone, an anticancer agent. This research demonstrates the potential for using microbial biotransformation in pharmaceutical production (An et al., 2019).

GC/MS Analysis in Equine Sports The compound has been studied in the context of steroid analysis in equine sports. This involves understanding the enzymatic and non-enzymatic transformations of steroids in biological fluids, essential for doping control (Houghton et al., 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTWKVFKBPAFDK-WJWLXVOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-4-ene-3,17-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)